Hematopoietic Stem Cell (HSC) Expansion: Comparative Potency of p18SMI-21 in the Original Discovery Screen
In a primary high-throughput screening campaign for compounds that expand human HSCs ex vivo, p18SMI-21 was identified as a potent hit. The study directly compared the activity of multiple p18SMI analogs, demonstrating that p18SMI-21 promotes significant HSC expansion in a dose-dependent manner, with an effective concentration range comparable to the lead compound XIE18-6 [1]. The data confirm its ability to act on the p18-CDK4/6 pathway to drive HSC proliferation [1].
| Evidence Dimension | Promotion of human HSC proliferation (relative fold change) |
|---|---|
| Target Compound Data | Significant expansion observed at 1-10 µM; quantitative fold-change data presented in primary publication [1]. |
| Comparator Or Baseline | XIE18-6 (lead compound) and other p18SMI analogs (e.g., p18SMI-22, p18SMI-41) [1] |
| Quantified Difference | p18SMI-21's activity is comparable to the lead compound XIE18-6, with specific fold-changes in HSC numbers detailed in the source publication [1]. |
| Conditions | Ex vivo culture of human CD34+ hematopoietic stem cells [1]. |
Why This Matters
This provides direct, head-to-head quantitative evidence from the primary discovery study that p18SMI-21 is a valid and potent tool compound for HSC expansion research, on par with the class-defining molecule XIE18-6.
- [1] Xie, X. Q., Yang, P., Zhang, Y., et al. (2015). Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion. Scientific Reports, 5, 18115. View Source
